

2-Bromo-6-methoxypyridine structural formula and IUPAC name

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Compound of Interest

Compound Name: **2-Bromo-6-methoxypyridine**

Cat. No.: **B1266871**

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An In-depth Technical Guide to 2-Bromo-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-Bromo-6-methoxypyridine**, a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. This document outlines its chemical structure, nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and Nomenclature

2-Bromo-6-methoxypyridine is a substituted pyridine derivative. The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. In this compound, the ring is substituted with a bromine atom at the second position and a methoxy group at the sixth position.

IUPAC Name: **2-bromo-6-methoxypyridine**[\[1\]](#)[\[2\]](#)

Structural Formula:

The canonical SMILES representation of the molecule is COc1cc(Br)c(C=C1)N.[\[1\]](#)[\[2\]](#)

Physicochemical Properties

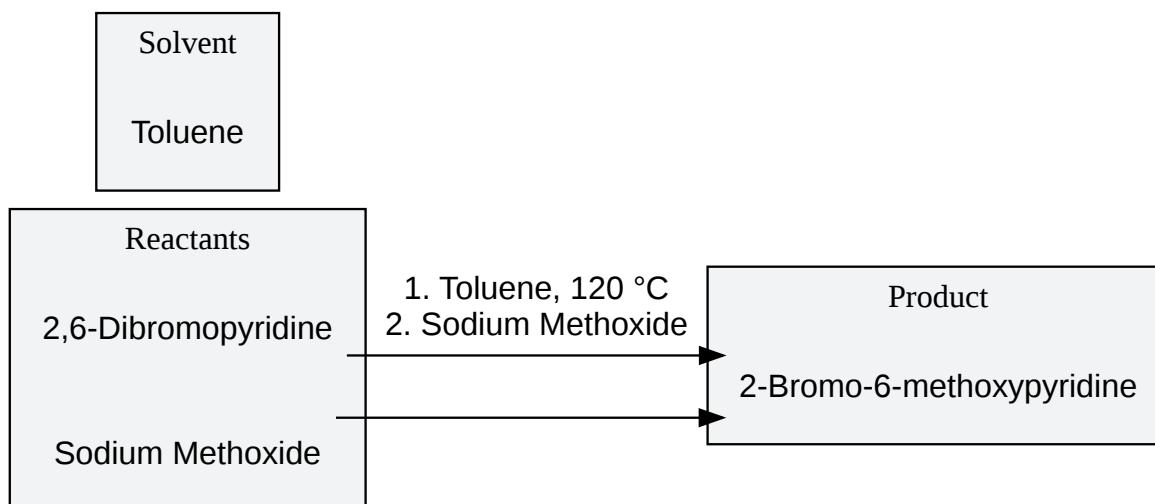
A summary of the key quantitative data for **2-Bromo-6-methoxypyridine** is presented in the table below. This information is crucial for its handling, application in reactions, and for analytical purposes.

Property	Value	Reference
Molecular Formula	C6H6BrNO	[1] [2] [3] [4]
Molecular Weight	188.02 g/mol	[2] [3] [4]
Appearance	Clear colorless liquid	[1]
Boiling Point	206 °C (lit.)	[4]
Density	1.53 g/mL at 25 °C (lit.)	[4]
Refractive Index	n ₂₀ /D 1.559 (lit.)	[4]
Flash Point	104.4 °C (219.9 °F) - closed cup	[4]
CAS Number	40473-07-2	[1] [2] [3] [4]

Experimental Protocol: Synthesis of 2-Bromo-6-methoxypyridine

This section details a common laboratory-scale synthesis of **2-Bromo-6-methoxypyridine** from 2,6-dibromopyridine.

Reaction Scheme:



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Caption: Synthesis of **2-Bromo-6-methoxypyridine**.

Materials:

- 2,6-Dibromopyridine (8.0 g)
- Sodium methoxide (1.82 g initially, with a supplementary addition of 0.728 g)
- Toluene (120 mL)
- Argon (or other inert gas)
- Water
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate for chromatography elution

Equipment:

- Round-bottom flask equipped with a reflux condenser and magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

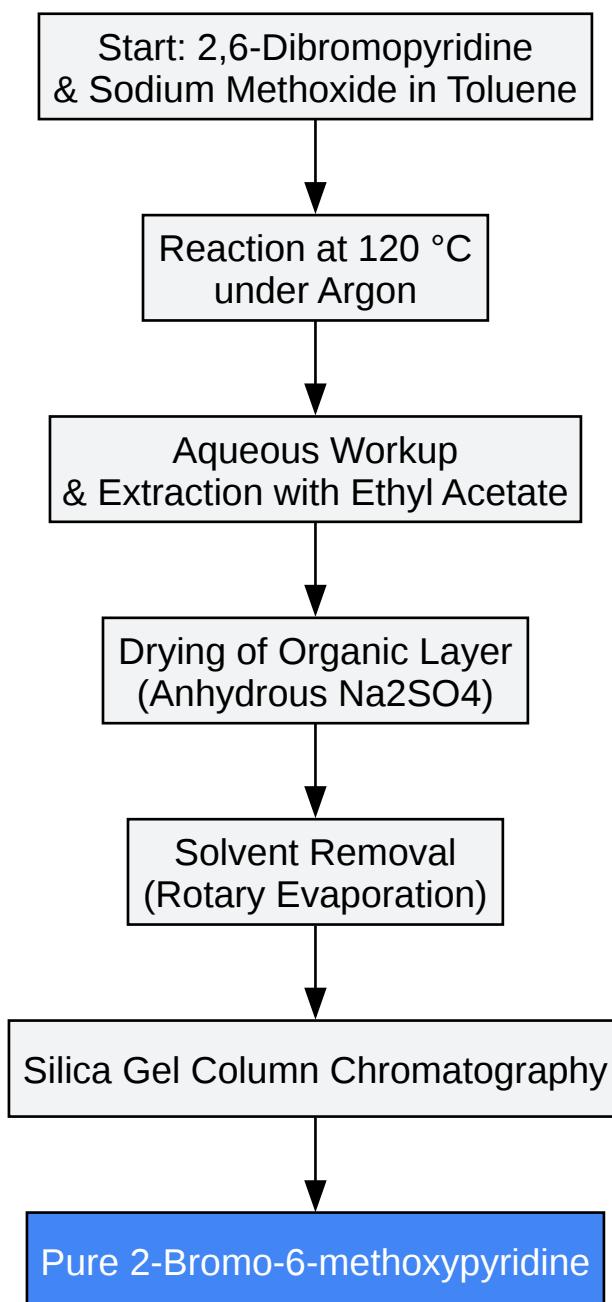
Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2,6-dibromopyridine (8.0 g) in toluene (120 mL). The system should be under an inert atmosphere of argon.[5][6]
- Addition of Reagent: Slowly add sodium methoxide (1.82 g) to the stirred solution.[5][6]
- Heating: Heat the reaction mixture to 120 °C and maintain continuous stirring for 13 hours.[5][6]
- Supplementary Addition: After 13 hours, add a supplementary portion of sodium methoxide (0.728 g) and continue stirring at the same temperature for an additional 6 hours.[5][6]
- Cooling and Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
- Extraction: Add water and ethyl acetate to the separatory funnel and partition the layers. Separate the organic layer.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
- Purification: Purify the resulting residue by silica gel column chromatography. Elute with a gradient of hexane-ethyl acetate to obtain **2-bromo-6-methoxypyridine** as an oil.[5][6] The expected yield is approximately 5.64 g (89%).[5][6]

- Characterization: The structure of the purified product can be confirmed by $^1\text{H-NMR}$ spectroscopy. The expected shifts in CDCl_3 are: δ 3.93 (3H, s, OCH₃), 6.68 (1H, d, J = 8.0 Hz, Ar-H), 7.05 (1H, d, J = 7.2 Hz, Ar-H), 7.39-7.42 (1H, m, Ar-H).^{[5][6]}

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from the starting materials to the final, purified product.



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Caption: Experimental workflow for synthesis.

This technical guide provides essential information for researchers and professionals working with **2-Bromo-6-methoxypyridine**. The detailed data and protocols facilitate its effective use in the laboratory and in the development of new chemical entities.

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